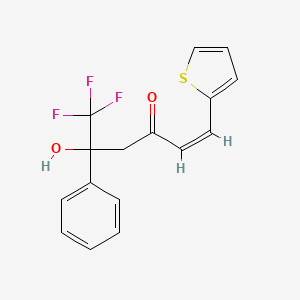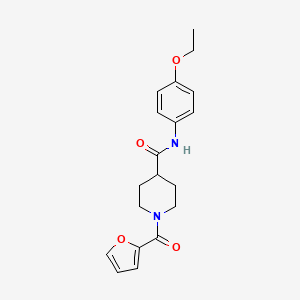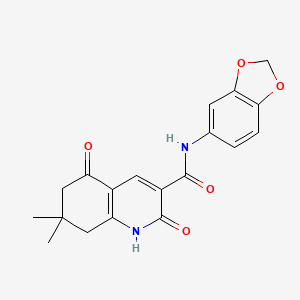
6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one, also known as THK-5351, is a synthetic compound that belongs to the class of diarylheptanoids. It was first synthesized by a group of Japanese researchers in 2008 and has since been studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The exact mechanism of action of 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in Alzheimer's disease, 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one is believed to bind specifically to beta-amyloid plaques in the brain, which are a hallmark of the disease. This binding may help to facilitate the clearance of these plaques from the brain, which could potentially slow or halt the progression of the disease.
Biochemical and Physiological Effects:
6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In neurology, 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been shown to bind specifically to beta-amyloid plaques in the brain, which could potentially facilitate their clearance and slow or halt the progression of Alzheimer's disease. In oncology, 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been shown to inhibit the growth of various cancer cell lines, which could potentially lead to the development of new anticancer therapies. In cardiovascular medicine, 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been shown to inhibit the formation of foam cells in vitro, which could potentially slow the progression of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been shown to have specific binding properties in various applications, which makes it a useful tool for studying disease progression. One limitation of using 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one. In neurology, future research could focus on developing 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one as a diagnostic tool for Alzheimer's disease, as well as investigating its potential therapeutic applications in other neurodegenerative diseases. In oncology, future research could focus on developing 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one as a new anticancer therapy, as well as investigating its potential applications in combination with other chemotherapy agents. In cardiovascular medicine, future research could focus on investigating the potential of 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one as a treatment for atherosclerosis, as well as exploring its potential applications in other cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one involves a multi-step process that starts with the reaction of 2-thiophenecarboxaldehyde with 2,4,4,6-tetramethyl-1,3,5-trioxane to form a dihydropyran intermediate. This intermediate is then reacted with 2,2,2-trifluoroethylmagnesium bromide to form a Grignard reagent, which is then reacted with 1,3-diphenylpropenone to form 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one.
Applications De Recherche Scientifique
6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been studied for its potential applications in various fields of medicine, including neurology, oncology, and cardiovascular medicine. In neurology, 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been studied as a potential diagnostic tool for Alzheimer's disease, as it has been shown to bind specifically to beta-amyloid plaques in the brain. In oncology, 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In cardiovascular medicine, 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been studied as a potential treatment for atherosclerosis, as it has been shown to inhibit the formation of foam cells in vitro.
Propriétés
IUPAC Name |
(Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2S/c17-16(18,19)15(21,12-5-2-1-3-6-12)11-13(20)8-9-14-7-4-10-22-14/h1-10,21H,11H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANRNSKSNHIDKE-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C=CC2=CC=CS2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)/C=C\C2=CC=CS2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5304950.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304956.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(dimethylamino)propyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5304978.png)
![5-amino-3-{2-[2-(benzyloxy)-3,5-dichlorophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5304983.png)
![4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5304985.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5304986.png)
![1'-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5304990.png)
![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5304997.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)
![4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5305019.png)
![methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5305033.png)
![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5305034.png)